Lipophilicity (XLogP3) Differentiates CNS‑Penetration Potential from N‑1‑Methyl and 5‑Methyl Triazole Isomers
The computed XLogP3 of −1 for 1‑(4‑ethyl‑4H‑1,2,4‑triazol‑3‑yl)ethanamine [1] indicates greater hydrophilicity than the N‑1‑methyl isomer (predicted XLogP3 ≈ 0.0 to +0.2) and substantially lower lipophilicity than the 5‑methyl analogue (predicted XLogP3 ≈ +0.5) [2]. This difference places the target compound closer to the CNS‑MPO (Central Nervous System Multiparameter Optimization) optimal range (XLogP < 2) while offering a distinct solubility advantage over more lipophilic comparator triazoles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1 |
| Comparator Or Baseline | N‑1‑methyl isomer (XLogP3 ≈ 0.0 to +0.2); 5‑methyl analogue (XLogP3 ≈ +0.5); 2‑(1‑benzyl‑1H‑1,2,4‑triazol‑3‑yl)ethanamine (XLogP3 ≈ 1.8) |
| Quantified Difference | Target compound is 1 log unit more hydrophilic than N‑1‑methyl isomer, ≥1.5 log units more hydrophilic than 5‑methyl analogue, and ≥2.8 log units more hydrophilic than benzyl analogue |
| Conditions | XLogP3 computed by PubChem (XLogP3‑AA algorithm); comparator values estimated from analogous PubChem entries or SMILES-based prediction |
Why This Matters
A more hydrophilic compound (XLogP3 = −1) will have lower non‑specific protein binding and higher aqueous solubility, making it advantageous for in vitro biochemical and cell‑based assays where high solvent concentration can confound results.
- [1] PubChem CID 16762750, computed property XLogP3‑AA = −1. https://pubchem.ncbi.nlm.nih.gov/compound/16762750 View Source
- [2] Estimated XLogP3 values for N‑1‑methyl‑1,2,4‑triazol‑5‑yl‑ethanamine (CID 90477997) and 5‑methyl‑4H‑1,2,4‑triazole analogues derived from PubChem computed data. View Source
